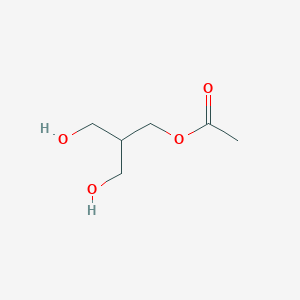

2-Acetoxymethyl-1,3-propanediol

Description

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

[3-hydroxy-2-(hydroxymethyl)propyl] acetate |

InChI |

InChI=1S/C6H12O4/c1-5(9)10-4-6(2-7)3-8/h6-8H,2-4H2,1H3 |

InChI Key |

DIIKCHYOJHXRNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(CO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Amino-2-methyl-1,3-propanediol (AMPD)

- Molecular Formula: C₅H₁₁NO₂; MW: 105.15 g/mol; pKa: 8.8 .

- Key Features :

- Contains a tertiary amine group at C2, enabling alkaline properties. Used as a buffer in anion-exchange chromatography due to its pH stability .

- Demonstrated utility in magnesium dissolution modulation (0.05 M concentration, pH-adjusted to 7.0) .

- Serves as a precursor in flame-retardant poly(lactic acid) synthesis via phosphorylation .

- Distinctive Traits: Unlike 2-acetoxymethyl derivatives, AMPD’s amino group enhances solubility in acidic media (via HCl dissolution) and supports hydrogen bonding in polymers .

2-Methyl-1,3-propanediol (MPDiol® Glycol)

- Molecular Formula : C₄H₁₀O₂; CAS : 2163-42-0 .

- Key Features: A branched diol used to modify polyethylene terephthalate (PET), improving processability, dyeability, and optical clarity . Biodegradability: Triblock copolymers synthesized from 2-methyl-1,3-propanediol exhibit 9–15% degradation in seawater over 28 days . Regulatory Status: Classified as non-hazardous due to low toxicity and environmental persistence .

- Comparison : The methyl group at C2 reduces steric hindrance compared to bulkier acetoxymethyl substituents, favoring copolymerization with lactides and glutaric acid .

2-Allyl-1,3-propanediol

- Molecular Formula : C₆H₁₂O₂; MW : 116.16 g/mol .

- Key Features :

- Distinctive Traits : The unsaturated allyl group provides reactivity absent in saturated acetoxymethyl derivatives, enabling covalent modifications in materials science .

2-(Hydroxymethyl)-2-nitro-1,3-propanediol

- Regulatory Status : EPA-approved for reregistration due to acceptable environmental and toxicological profiles, despite hydrolysis to formaldehyde .

- Applications : Antimicrobial agent in industrial settings.

- Comparison : The nitro and hydroxymethyl groups introduce oxidative and biocidal properties, unlike the ester-functionalized acetoxymethyl analog .

Research and Industrial Implications

- Synthetic Routes : 2-Acetoxymethyl derivatives may follow esterification pathways similar to 2-methyl-1,3-propanediol’s copolymerization or AMPD’s phosphorylation .

- Biomedical Potential: Analogous to 2-amino-1,3-propanediol’s role in immunosuppressants , acetoxymethyl derivatives could serve as prodrugs with enhanced bioavailability.

- Sustainability : Biodegradability trends in 2-methyl-1,3-propanediol-based polymers suggest acetoxymethyl analogs may also align with green chemistry goals.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-acetoxymethyl-1,3-propanediol?

A two-step approach is commonly employed:

Esterification : React 1,3-propanediol with acetic anhydride under controlled acidic conditions to introduce the acetoxymethyl group. Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) .

Purification : Use column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Confirm purity via melting point analysis and GC retention time comparisons .

Q. Which analytical techniques are most effective for structural elucidation of 2-acetoxymethyl-1,3-propanediol?

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch of the acetate group at ~1740 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve the hydroxyl, methylene, and acetoxymethyl protons/carbons. For example, the acetoxymethyl protons typically appear as a singlet at δ 2.0–2.1 ppm .

- Elemental Analysis : Verify molecular composition (C, H, O, N) to confirm stoichiometry .

Q. How can researchers determine the solubility profile of 2-acetoxymethyl-1,3-propanediol in common solvents?

Perform sequential solubility tests in solvents of varying polarity (e.g., water, ethanol, dichloromethane) at 25°C. Quantify solubility gravimetrically by saturating the solvent, filtering undissolved material, and evaporating the filtrate to isolate the solute. Document results in a table format (e.g., mg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 2-acetoxymethyl-1,3-propanediol?

- Temperature Control : Conduct the reaction at 0–5°C to suppress side reactions like over-esterification. Elevated temperatures (>50°C) may degrade the product .

- Catalyst Screening : Test acidic catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) at low concentrations (1–5 mol%) to balance reactivity and selectivity.

- Kinetic Analysis : Use integral methods to model reaction rates and identify rate-limiting steps. For example, apply pseudo-first-order kinetics if the solvent is in excess .

Q. What thermodynamic properties are critical for predicting the stability of 2-acetoxymethyl-1,3-propanediol in aqueous solutions?

- Phase Transition Data : Measure enthalpy of fusion (ΔfusH) and entropy (ΔfusS) via differential scanning calorimetry (DSC). Compare these values with structurally similar compounds (e.g., 2-amino-2-methyl-1,3-propanediol: ΔfusH = 18.6 kJ/mol, ΔfusS = 45.2 J/mol·K) to infer stability .

- Hydrolysis Kinetics : Monitor ester hydrolysis in buffered solutions (pH 4–10) at 37°C using HPLC. Calculate activation energy (Ea) via the Arrhenius equation to predict shelf life .

Q. How can researchers resolve discrepancies in reported spectral data for 2-acetoxymethyl-1,3-propanediol derivatives?

- Cross-Validation : Compare IR and NMR spectra with computational simulations (e.g., DFT-based predictions) to identify misassignments.

- Batch Reproducibility : Synthesize multiple batches under identical conditions and analyze spectral consistency. For example, GC retention time variations >2% suggest impurities or isomerization .

Q. What strategies are effective for studying the catalytic behavior of 2-acetoxymethyl-1,3-propanediol in esterification reactions?

- Substrate Scope Testing : React the compound with diverse carboxylic acids (e.g., benzoic, palmitic) to assess catalytic versatility.

- Mechanistic Probes : Use isotopically labeled reagents (e.g., D₂O, ¹⁸O-acetic anhydride) to track oxygen transfer pathways. Reference kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms .

Methodological Notes

- Data Interpretation : Always cross-reference experimental results with databases like NIST Chemistry WebBook for thermodynamic properties of analogous compounds .

- Safety Protocols : Follow GHS guidelines for handling reactive intermediates (e.g., acetic anhydride) and ensure proper ventilation during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.